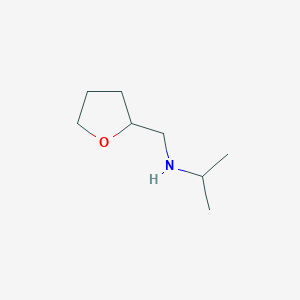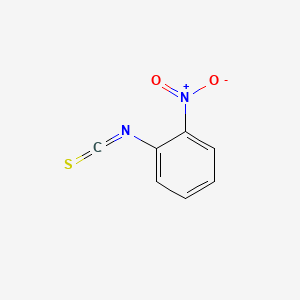
2-Bromo-1,5-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives has been explored through various methods. One approach involves the reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of CuBr2, leading to the formation of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines. This process includes an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation, yielding high product yields under mild conditions . Another synthesis method for 2,2'-bi-1,5-naphthyridine has been described, which also details the compound's reactions with different metal salts, including copper(II) nitrate and silver(I) tetrafluoroborate, resulting in discrete metal complexes .
Molecular Structure Analysis
The molecular structure of 2,2'-bi-1,5-naphthyridine has been elucidated through X-ray crystallography. The studies revealed a mononuclear copper complex where the ligand chelates through internal nitrogens and an unusual M4L3 silver complex with both two- and three-coordinate silvers. The ligand in this complex exhibits different bridging modes .
Chemical Reactions Analysis
Chemical reactions involving naphthyridines have been investigated, particularly focusing on regioselective homolytic substitutions. Benzo[c][2,7]naphthyridines with electron-withdrawing substituents at C-4 undergo substitutions at C-5 with nucleophilic radicals under Minisci conditions, leading to dihydro derivatives and, upon rearomatization, to disubstituted naphthyridines . Aminations of bromo-1,5-naphthyridines have also been studied, revealing that reactions with potassium amide can lead to mixtures of amino-naphthyridines, with the possibility of naphthyridyne intermediates . Additionally, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine has been reinvestigated, correcting previous literature and proposing the intermediacy of didehydro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-naphthyridines have been partially characterized through spectroscopic methods. Ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectra have been reported for some 2-substituted 1,8-naphthyridines . Furthermore, a computational study using SCF CI PPP methods has provided insights into the electronic structure of various bromo benzo[h]naphthyridines, comparing calculated values with experimental UV spectroscopy data .
Scientific Research Applications
Synthesis and Chemical Properties
2-Bromo-1,5-naphthyridine has been a subject of interest in synthetic chemistry. Czuba (2010) detailed the synthesis of isomeric bromo-1,5-naphthyridines, including 2-bromo-1,5-naphthyridine, from various starting materials like 2-hydroxy-1,5-naphthyridine. The study also explored some physical and chemical properties of these substances, such as their infrared spectra (Czuba, 2010).
Reactions and Mechanisms
The compound's reactivity, particularly in amination reactions, has been investigated. Czuba (2010) observed that during the amination of 2-bromo-1,5-naphthyridine, an abnormal reaction occurs, leading to various compounds including 2-amino-1,5-naphthyridine and 1,5-naphthyridine. This research helps in understanding the mechanistic pathways in the chemistry of 1,5-naphthyridines (Czuba, 2010).
Spectroscopic Analysis
The spectroscopic properties of bromo derivatives of isomeric 1,5-naphthyridines, including 2-bromo-1,5-naphthyridine, have been studied by Mianowska and Śliwa (1990). Their research involved calculating the electronic structure, wave number, and dipole moments using SCF CI PPP methods, contributing to a deeper understanding of these compounds' electronic properties (Mianowska & Śliwa, 1990).
Applications in Medicinal Chemistry
While focusing on non-pharmacological aspects, it's noteworthy that 2-bromo-1,5-naphthyridine derivatives have been investigated in various medicinal chemistry contexts. For instance, the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, which showed significant antimalarial activity, indicates potential therapeutic applications of these compounds in the treatment of malaria (Barlin & Tan, 1985).
Mechanism of Action
Target of Action
1,5-naphthyridines, in general, have been found to exhibit a wide variety of biological activities , suggesting they interact with multiple biological targets.
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 2-Bromo-1,5-naphthyridine may undergo similar reactions, potentially leading to changes in its targets.
Biochemical Pathways
1,5-naphthyridine has been observed to act as a ligand coordinating to pd(ii), forming complexes in aqueous solutions . This suggests that 2-Bromo-1,5-naphthyridine might also interact with metal ions, potentially affecting related biochemical pathways.
Result of Action
Given the biological activities associated with 1,5-naphthyridines , it’s plausible that 2-Bromo-1,5-naphthyridine could have similar effects.
Safety and Hazards
When handling 2-Bromo-1,5-naphthyridine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2-bromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYZLQUIVDRXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355778 | |
| Record name | 2-bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,5-naphthyridine | |
CAS RN |
51532-07-1 | |
| Record name | 2-bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















